![molecular formula C21H26N6 B6460853 4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548983-15-7](/img/structure/B6460853.png)
4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . In one example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is a planar, aromatic ring that contributes to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings. For instance, the pyrrolidine ring can undergo reactions such as ring-opening or functionalization . The pyrimidine ring, being aromatic, can participate in electrophilic aromatic substitution reactions .Future Directions
The compound “4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile” could potentially be further investigated for its medicinal properties, given the known biological activity of compounds containing pyrrolidine and pyrimidine rings . Future research could also explore the synthesis of similar compounds with different substituents, to optimize their biological activity and pharmacokinetic properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have a pronounced plant growth stimulating effect , suggesting that they may interact with biochemical pathways related to plant growth and development.
Result of Action
Compounds with similar structures have been shown to have a pronounced plant growth stimulating effect , suggesting that they may have a positive impact on plant growth at the cellular level.
properties
IUPAC Name |
4-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-17-14-20(24-21(23-17)27-8-2-3-9-27)26-12-10-25(11-13-26)16-19-6-4-18(15-22)5-7-19/h4-7,14H,2-3,8-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVUXLVFSPXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.